molecular formula C13H14BrN3O B8408046 2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile

2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile

Cat. No. B8408046
M. Wt: 308.17 g/mol
InChI Key: WQDKPIZRJYIPKS-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of tert-Butyl (2-{[2-(3-bromo-4-cyanophenyl)ethyl](chloroacetyl)amino}ethyl)carbamate (530 mg, 1.2 mmol) in 5 mL of DCM was added 2 mL of TFA and the mixture was stirred at RT for 3 hours, then concentrated in vacuo. The residue was redissolved in ethanol (2 mL) and added K2CO3 (169 mg, 1.22 mmol). The mixture was stirred at reflux for 1.5 hours. Then water (10 ml) was added, and the mixture was extracted with ethyl acetate (5 mL×3), dried over Na2SO4 and concentrated in vacuo to give the title product. 1H-NMR (400 MHz, CD3CN) δ 7.68-7.70 (m, 2H), 7.39 (dd, J=1.6, 7.6 Hz, 1H), 3.55 (t, J=5.6 Hz, 2H), 3.27 (s, 2H), 3.18 (t, J=5.6 Hz, 2H), 2.88-2.92 (m, 4H). MS m/z: 308 [M+1]+.
Name
tert-Butyl (2-{[2-(3-bromo-4-cyanophenyl)ethyl](chloroacetyl)amino}ethyl)carbamate
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][N:12]([C:23](=[O:26])[CH2:24]Cl)[CH2:13][CH2:14][NH:15]C(=O)OC(C)(C)C)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].C(O)(C(F)(F)F)=O.C([O-])([O-])=O.[K+].[K+].O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][N:12]2[CH2:13][CH2:14][NH:15][CH2:24][C:23]2=[O:26])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:2.3.4|

Inputs

Step One
Name
tert-Butyl (2-{[2-(3-bromo-4-cyanophenyl)ethyl](chloroacetyl)amino}ethyl)carbamate
Quantity
530 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1C#N)CCN(CCNC(OC(C)(C)C)=O)C(CCl)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
169 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ethanol (2 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (5 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)CCN1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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